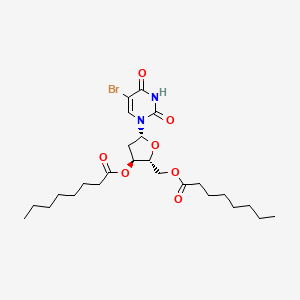

3',5'-Dioctanoyl-5-bromodeoxyuridine

描述

属性

CAS 编号 |

154653-67-5 |

|---|---|

分子式 |

C25H39BrN2O7 |

分子量 |

559.5 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate |

InChI |

InChI=1S/C25H39BrN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1 |

InChI 键 |

GDRPJKGKAGJBGR-PWRODBHTSA-N |

SMILES |

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |

手性 SMILES |

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |

规范 SMILES |

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |

同义词 |

3',5'-dioctanoyl-5-bromodeoxyuridine BrdU-C8 |

产品来源 |

United States |

Synthetic Methodologies and Characterization for Research Applications

Chemical Synthesis Pathways for 3',5'-Dioctanoyl-5-bromodeoxyuridine

The synthesis of this compound is centered around the selective esterification of the parent nucleoside, 5-bromodeoxyuridine. This process involves the attachment of two octanoyl groups to the 3' and 5' hydroxyl positions of the deoxyribose sugar moiety.

Esterification Procedures for Regiospecific Dioctanoyl Modification

The general procedure involves the reaction of 5-bromodeoxyuridine with an excess of octanoyl chloride in the presence of a suitable base and solvent. Pyridine (B92270) is often used as both the base and solvent, facilitating the reaction and neutralizing the hydrochloric acid byproduct. The reaction is typically carried out at an elevated temperature to ensure the completion of the diesterification.

A plausible synthetic route is as follows:

5-Bromodeoxyuridine is dissolved in a suitable solvent, such as a mixture of pyridine and N,N-dimethylacetamide (DMAc).

Octanoyl chloride is added dropwise to the solution at a controlled temperature. The molar ratio of octanoyl chloride to the nucleoside is crucial to drive the reaction towards disubstitution.

The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for several hours to ensure the complete esterification of both the 3' and 5' hydroxyl groups ncsu.edu.

Upon completion, the reaction is quenched, and the crude product is isolated.

This method, while effective, requires careful control of reaction conditions to ensure high yields and minimize the formation of byproducts, such as the mono-esterified derivatives.

Purification and Analytical Techniques for Research-Grade Compound Validation

Following the synthesis, a rigorous purification process is essential to obtain research-grade this compound. The lipophilic nature of the product dictates the choice of purification techniques. Column chromatography using silica (B1680970) gel is a standard method for separating the desired dioctanoyl derivative from unreacted starting materials, mono-octanoyl byproducts, and other impurities. A gradient elution system with a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically employed.

The validation of the purified compound's identity and purity relies on a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product. The increased lipophilicity of the dioctanoyl derivative results in a significantly longer retention time compared to the parent BrdU.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The spectra will show characteristic signals for the protons and carbons of the bromouracil base, the deoxyribose sugar, and the two octanoyl chains, confirming the sites of esterification.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

The combination of these techniques ensures that the synthesized compound meets the high purity standards required for reliable and reproducible research findings.

Design and Synthesis of Related Lipophilic Nucleoside Analogs for Experimental Studies

The design and synthesis of lipophilic nucleoside analogs are driven by the need to overcome the limitations of their parent compounds, such as poor membrane permeability and rapid metabolism. The attachment of lipid moieties is a well-established strategy to enhance their research utility.

Strategies for Modulating Lipophilicity for Enhanced Research Utility

The primary strategy for modulating the lipophilicity of nucleosides like 5-bromodeoxyuridine is the covalent attachment of fatty acid chains to the sugar moiety. The length of the acyl chain can be varied to fine-tune the lipophilicity of the resulting prodrug. For instance, in addition to octanoyl (C8) chains, other fatty acids like palmitoyl (B13399708) (C16) have been used to create highly lipophilic derivatives nih.gov.

The rationale behind this approach is that the increased lipophilicity can lead to:

Enhanced passive diffusion across cell membranes.

Improved solubility in lipid-based formulation vehicles.

Potential for altered tissue distribution and retention.

These modified properties are particularly advantageous in experimental studies where sustained release or targeted delivery of the parent nucleoside is desired. For example, the lipophilic prodrug this compound has been investigated for its potential as a radiosensitizer when suspended in an oily lymphographic agent nih.gov.

Comparative Synthetic Approaches to Other Bromodeoxyuridine Derivatives for Research

The synthetic strategies for other halogenated deoxyuridine derivatives, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), share similarities with that of BrdU derivatives. The synthesis of the parent halogenated nucleosides often involves the direct halogenation of deoxyuridine or a protected precursor.

For instance, the synthesis of 5-chlorodeoxyuridine has been reported, providing a basis for comparative studies with its brominated counterpart amanote.com. Similarly, various methods for the synthesis of 5-iodo-2'-deoxyuridine, including radiolabeled versions for tracer studies, have been developed ncsu.eduresearchgate.net.

Once the parent halogenated nucleoside is obtained, the subsequent esterification to produce lipophilic derivatives would follow a similar pathway to that described for this compound. The choice of the halogen at the 5-position of the uracil (B121893) ring can influence the biological activity and the physical properties of the resulting lipophilic analog. The table below presents a comparison of different halogenated deoxyuridines that can serve as precursors for lipophilic derivatives.

| Compound Name | Halogen | Key Synthetic Feature | Reference |

| 5-Bromodeoxyuridine (BrdU) | Bromine | Starting material for 3',5'-dioctanoyl derivative. | |

| 5-Chlorodeoxyuridine (CldU) | Chlorine | Synthesized for comparative biological studies. | amanote.com |

| 5-Iododeoxyuridine (IdU) | Iodine | Often used in radiolabeling for tracer studies. | ncsu.eduresearchgate.net |

| 5-Fluoro-2'-deoxyuridine (B1346552) (FUdR) | Fluorine | Parent compound for the analogous 3',5'-dioctanoyl derivative. | nih.gov |

The development of these various lipophilic nucleoside analogs provides a valuable toolkit for researchers to investigate cellular processes and explore new therapeutic and diagnostic strategies.

Molecular and Cellular Mechanisms of 3 ,5 Dioctanoyl 5 Bromodeoxyuridine in Experimental Systems

Prodrug Activation and Intracellular Release of 5-Bromodeoxyuridine

3',5'-Dioctanoyl-5-bromodeoxyuridine is a lipophilic prodrug of the synthetic thymidine (B127349) analog, 5-bromodeoxyuridine (BrdU). nih.gov Its design as a prodrug enhances its ability to be selectively delivered and gradually release the active BrdU compound within cellular environments. nih.gov This targeted release is crucial for its application in experimental systems, particularly in studies involving radiosensitization. nih.gov

Enzymatic Cleavage Mechanisms of Ester Linkages in Cellular Environments

The activation of this compound hinges on the enzymatic cleavage of its ester linkages at the 3' and 5' positions of the deoxyribose sugar. In cellular environments, this process is primarily mediated by non-specific esterases, which are ubiquitous enzymes responsible for the hydrolysis of ester bonds. These enzymes recognize the octanoyl esters, cleaving them to release the parent compound, 5-bromodeoxyuridine, and octanoic acid.

This enzymatic action is fundamental to the prodrug strategy. The lipophilic nature of the dioctanoyl derivative allows for enhanced cellular uptake and retention, particularly in lipid-rich environments like tumor neovasculature. nih.gov Once inside the cells, the esterases act upon the prodrug, initiating the release of BrdU. A similar mechanism has been explored for other nucleoside analogs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR), where enzymatic cleavage is essential for the release of the active drug. nih.gov Research into other 3'-esterified nucleotides has demonstrated that enzymatic deprotection of the 3'-hydroxyl group is an efficient process that allows for subsequent biochemical reactions, such as DNA synthesis. nih.govresearchgate.net

Intracellular Metabolic Conversion of Released 5-Bromodeoxyuridine to Active Forms

Following its release from the dioctanoyl prodrug, 5-bromodeoxyuridine must undergo metabolic activation to exert its biological effects. As a nucleoside analog, BrdU itself is not directly incorporated into DNA. It must first be converted into its active triphosphate form, bromodeoxyuridine triphosphate (BrdUTP). nih.gov This conversion is a multi-step process catalyzed by intracellular kinases.

The metabolic pathway mirrors that of endogenous thymidine:

Initial Phosphorylation: BrdU is first phosphorylated by thymidine kinase (TK) to form BrdU monophosphate (BrdUMP).

Second Phosphorylation: BrdUMP is then phosphorylated by thymidylate kinase to yield BrdU diphosphate (B83284) (BrdUDP).

Final Phosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active form, BrdUTP. capes.gov.br

Once formed, BrdUTP can enter the nucleotide pool and become a substrate for DNA polymerases during DNA replication. nih.gov The efficiency of this metabolic conversion is a critical determinant of the extent of BrdU incorporation into the DNA of proliferating cells. nih.govnih.gov

Deoxyribonucleic Acid (DNA) Incorporation Dynamics of 5-Bromodeoxyuridine in Research Models

The incorporation of BrdU into DNA is a hallmark of its use in cell proliferation studies and as a radiosensitizer. medchemexpress.comwikipedia.orgnih.gov This process occurs exclusively in cells undergoing DNA synthesis (S phase of the cell cycle). nih.govbio-rad-antibodies.com

Competition with Endogenous Thymidine for DNA Synthesis Machinery

BrdU is a structural analog of the natural DNA precursor, thymidine. bio-rad-antibodies.com The primary difference is the substitution of a bromine atom for the methyl group at the 5-position of the pyrimidine (B1678525) ring. bio-rad-antibodies.com Due to this structural similarity, the active form, BrdUTP, directly competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA strands by DNA polymerases. nih.govnih.gov

The extent of BrdU incorporation is influenced by the relative intracellular concentrations of BrdUTP and dTTP. High concentrations of BrdUTP can lead to significant replacement of thymidine in the DNA. nih.gov However, this competition can also be influenced by cellular factors and the specific cell type being studied. nih.govnih.gov

Table 1: Comparison of Thymidine and 5-Bromodeoxyuridine

| Feature | Thymidine | 5-Bromodeoxyuridine (BrdU) |

|---|---|---|

| Nucleobase | Thymine (B56734) | 5-Bromouracil (B15302) |

| Key Functional Group at C5 | Methyl group (-CH3) | Bromine atom (-Br) |

| Cellular Function | Natural precursor for DNA synthesis | Synthetic analog, competes with thymidine |

| Active Form | Deoxythymidine triphosphate (dTTP) | Bromodeoxyuridine triphosphate (BrdUTP) |

Structural and Conformational Changes in DNA Due to BrdU Incorporation

The substitution of thymidine with BrdU introduces structural and conformational alterations into the DNA double helix. The bromine atom is larger and more electronegative than the methyl group it replaces, which can affect the local DNA structure. nih.govmedchemexpress.com

Research has shown that the presence of BrdU can lead to:

Disruption of Nucleosome Positioning: The incorporation of BrdU has been demonstrated to disrupt the stable positioning of nucleosomes on DNA, particularly around promoter regions. This can alter chromatin structure and accessibility. nih.gov

Altered DNA-Protein Interactions: The structural changes induced by BrdU can affect the binding of specific proteins to DNA, which may be dependent on the location of the incorporated BrdU. nih.gov

Increased Potential for Mispairing: Although BrdU typically pairs with adenine, it has a higher tendency than thymidine to mispair with guanine (B1146940). This can lead to transition mutations (A-T to G-C) during subsequent rounds of DNA replication. nih.govnih.gov

Structural Instability: DNA containing a high level of BrdU substitution has shown different melting profiles compared to normal DNA, indicating a change in the structural stability of the double helix. nih.gov

Downstream Molecular Effects on Cellular Processes and Pathways in Academic Investigations

The incorporation of BrdU into DNA triggers a cascade of downstream molecular events that affect various cellular processes. These effects are the basis for its use as both a research tool and a potential therapeutic agent. nih.govnih.govmedchemexpress.combio-rad-antibodies.com

Key downstream effects observed in academic investigations include:

Inhibition of Cell Proliferation: Exposure to BrdU can lead to a significant and sustained reduction in the proliferation rate of various cell types, including cancer cells. nih.gov

Induction of Senescence-like States: In some mammalian cells, BrdU incorporation can induce a state resembling cellular senescence, characterized by growth arrest and the expression of senescence-associated genes. nih.gov

Alterations in Gene Expression: By disrupting nucleosome positioning and chromatin structure, BrdU can modulate the expression of specific genes. It has been shown to induce the transcription of previously repressed genes. nih.gov

Induction of DNA Damage Responses: The presence of BrdU in DNA can be recognized by the cellular machinery as a form of DNA damage. This can lead to the activation of DNA damage response pathways, including the phosphorylation of histone H2A.X (γH2A.X), a marker of DNA double-strand breaks. nih.govnih.gov

Mutagenesis: The increased frequency of mispairing with guanine makes BrdU a mutagenic agent, capable of inducing specific-locus mutations. nih.gov

Effects on Signaling Pathways: In some contexts, BrdU incorporation can influence intracellular signaling pathways. For instance, in KRAS mutant osteosarcoma cells, the broader class of RAS inhibitors, which can be studied in conjunction with proliferation markers like BrdU, have been shown to affect the AKT/ETS1 signaling pathway. plos.org

Table 2: Summary of Molecular Effects of BrdU Incorporation

| Cellular Process/Pathway | Observed Effect in Research Models | References |

|---|---|---|

| Cell Proliferation | Profound and sustained reduction in proliferation rate. | nih.gov |

| Cellular Senescence | Induction of senescence-like phenomena and associated gene expression. | nih.gov |

| Gene Expression | Disruption of nucleosome positioning leading to transcription of repressed genes. | nih.gov |

| DNA Damage and Repair | Induction of sister-chromatid exchanges and double-strand breaks. | nih.gov |

| Mutagenesis | Increased frequency of point mutations due to mispairing. | nih.gov |

| Intracellular Signaling | Can indirectly be studied alongside inhibitors affecting pathways like AKT/ETS1. | plos.org |

Perturbation of DNA Replication and Repair Pathways in Research Systems

The primary mechanism of this compound, through its active metabolite BrdU, involves its direct interference with the fundamental processes of DNA replication and repair. As a structural analog of thymidine, BrdU can be phosphorylated by cellular kinases and subsequently incorporated into newly synthesized DNA strands during the S phase of the cell cycle. wikipedia.orgmedchemexpress.comtocris.com This substitution of thymine with 5-bromouracil is the initiating event that perturbs DNA integrity and function.

The presence of the bromine atom, which is larger than thymidine's methyl group, alters the chemical and physical properties of the DNA. wikipedia.org This alteration can lead to several downstream consequences:

Induction of DNA Damage: The incorporation of BrdU can destabilize the DNA structure. Illumination of BrdU-substituted DNA with fluorescent light has been shown to cause extensive single-strand breaks. nih.gov Even without external energy sources, the presence of BrdU can stall replication forks and may lead to the formation of DNA double-strand breaks. researchgate.net Studies have demonstrated that the replication of DNA containing 5-bromouracil can be mutagenic under certain conditions, such as when nucleotide pools are imbalanced. nih.gov

Activation of DNA Repair Pathways: The cellular machinery recognizes BrdU-containing DNA and the subsequent lesions as damage, triggering the DNA Damage Response (DDR). nih.govmdpi.com This response involves the activation of a complex network of proteins that signal the presence of damage and initiate repair. researchgate.net In Chinese hamster cells, the cellular systems were able to rejoin the majority of single-strand breaks induced by light exposure in BrdU-labeled DNA. nih.gov The repair of these lesions often involves pathways such as Base Excision Repair (BER) and Homologous Recombination (HR). researchgate.net However, the repair process itself can be error-prone, contributing to the mutagenic potential of the compound. Some research indicates that high levels of BrdU incorporation can lead to complex DNA damage that is difficult for the cell to repair accurately. mdpi.com

Table 1: Effects of 5-Bromodeoxyuridine (BrdU) on DNA Replication and Repair

| Experimental Observation | Consequence | Affected Pathways | Reference(s) |

| Incorporation into DNA in place of thymidine | Alters DNA structure and stability | DNA Replication | wikipedia.orgnih.gov |

| Stalling of replication forks | Induction of DNA strand breaks | DNA Replication, DNA Damage Response | researchgate.net |

| Increased single-strand breaks upon light exposure | Activation of repair mechanisms | Base Excision Repair | nih.gov |

| Mutagenesis during subsequent replication | Genetic instability | DNA Replication, Mismatch Repair | nih.gov |

| Activation of DNA damage signaling (e.g., γH2AX) | Cell cycle arrest and apoptosis | DNA Damage Response (DDR) | researchgate.netnih.gov |

Modulation of Gene Expression and Cell Cycle Kinetics in Experimental Models

The consequences of BrdU incorporation extend beyond the immediate disruption of DNA replication and repair, significantly impacting gene expression patterns and the regulation of the cell cycle.

The perturbation of DNA integrity and the activation of the DDR directly influence cell cycle progression. To prevent the propagation of damaged genetic material, cells activate checkpoint controls that can halt the cycle at various phases. Continuous exposure to BrdU has been shown to inhibit cell proliferation by causing cell cycle arrest. nih.gov The specific phase of arrest can vary between different cell lines. For example, some cancer cell lines exhibit an accumulation of cells in the G1 phase, while others may arrest in the G2/M phase following the S phase in which BrdU was incorporated. nih.govnih.gov This arrest provides the cell with time to attempt DNA repair, but if the damage is too extensive, it can lead to programmed cell death (apoptosis). nih.gov The protein p53, a critical tumor suppressor, often plays a key role in modulating the activation of these cell cycle checkpoints in response to the impaired DNA replication caused by BrdU. nih.gov

In addition to its effects on the cell cycle, BrdU can also modulate gene expression. One of the mechanisms through which this occurs is by influencing DNA methylation, an epigenetic modification that typically silences gene expression. Research has indicated that BrdU can lead to the release of gene silencing that is maintained by methylation. wikipedia.org This can result in the re-expression of previously silenced genes, altering the cell's phenotype and function. The precise mechanisms are complex but may involve the altered binding of regulatory proteins to BrdU-substituted DNA. nih.gov

Table 2: Observed Effects of 5-Bromodeoxyuridine (BrdU) on Cell Cycle and Gene Expression in Experimental Models

| Cell Line / Model System | Effect on Cell Cycle | Effect on Gene Expression | Reference(s) |

| Human breast cancer cells (BT474, SK-BR-3) | Inhibition of cell proliferation, S-phase fraction reduction | Not specified | nih.gov |

| Human bladder cancer cells (RT4) | Inhibition of cell proliferation | Not specified | nih.gov |

| Human bladder cancer cells (J82) | No significant effect on S-phase fraction | Not specified | nih.gov |

| Tetrahymena pyriformis | Inhibition of cell division after one round of replication | Structural changes in DNA affecting replication | nih.gov |

| General observation | Release of gene silencing caused by DNA methylation | Altered gene expression patterns | wikipedia.org |

| Various mammalian cells | Induction of G1 or G2/M arrest | Activation of p53-dependent pathways | nih.govnih.gov |

Research Applications and Methodologies Utilizing 3 ,5 Dioctanoyl 5 Bromodeoxyuridine

Advanced Delivery Systems for Research Probes

The development of 3',5'-dioctanoyl-5-bromodeoxyuridine (also referred to as BrdU-C8) was driven by the need to improve the delivery and retention of its active form, BrdU, in targeted tissues for experimental purposes. Its lipophilic nature, conferred by the two octanoyl chains, makes it suitable for incorporation into lipid-based carrier systems.

Research has demonstrated the successful formulation of this compound in oily carriers like Lipiodol, an iodized poppy seed oil used as a lymphographic agent. When dissolved in Lipiodol, the resulting formulation (BrdU-C8/Lipiodol) creates a stable, oil-soluble agent designed for targeted administration. nih.gov This approach leverages the tendency of Lipiodol to be selectively retained in the hypervascularized environment of tumors following intra-arterial administration. nih.govnih.gov

A similar strategy has been applied to a closely related fluoro-analog, 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR), which has been incorporated into solid lipid nanoparticles (SLNs). nih.govscilit.comresearchgate.net SLNs are colloidal carriers that can encapsulate lipophilic compounds, improve their stability, and modify their pharmacokinetic profiles. nih.gov The formulation of DO-FUdR into SLNs was achieved using a thin-layer ultrasonication technique, resulting in nanoparticles with a median size of 76 nm and high drug entrapment efficiency (96.62%). nih.govresearchgate.net These findings highlight the versatility of the dioctanoyl modification for incorporating nucleoside analogs into different lipid-based delivery platforms for enhanced experimental targeting. nih.govscilit.com

Preclinical studies in animal models have confirmed that formulating this compound in Lipiodol leads to selective accumulation and sustained release at the target site. In a study using rats with implanted AH136B hepatoma, intra-arterial infusion of BrdU-C8/Lipiodol resulted in selective accumulation in the tumor's neovasculature, where the prodrug gradually releases BrdU. nih.gov

Analogous studies with the fluoro-prodrug (DO-FUdR) provide further insight into the tissue distribution benefits of this approach. Following intra-arterial administration of DO-FUdR in Lipiodol to rabbits with VX-2 hepatoma, the prodrug was selectively retained in the tumor. nih.gov The elimination half-life of DO-FUdR from the tumor was significantly longer (15.8 h) compared to non-tumorous liver tissue (3.8-4.2 h), leading to a 17- to 157-fold higher concentration in the tumor. nih.gov

When formulated in SLNs for intravenous administration in mice, the fluoro-analog demonstrated significantly enhanced brain targeting. The area under the concentration-time curve in the brain for DO-FUdR delivered via SLNs was 10.97-fold higher than that of the parent drug, FUdR, indicating that SLNs can improve the ability of the lipophilic prodrug to penetrate the blood-brain barrier. nih.govresearchgate.net

| Compound | Delivery System | Animal Model | Key Findings on Distribution & Uptake | Reference |

|---|---|---|---|---|

| This compound (BrdU-C8) | Lipiodol | Rat (AH136B Hepatoma) | Selective accumulation in tumor neovasculature with gradual release of BrdU. | nih.gov |

| 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR) | Lipiodol | Rabbit (VX-2 Hepatoma) | Slower elimination from tumor (t1/2=15.8h) vs. non-tumorous liver (t1/2≈4h), resulting in selective retention. | nih.gov |

| 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR) | Solid Lipid Nanoparticles (SLNs) | Mice | Brain AUC was 10.97-fold higher compared to the parent drug (FUdR), indicating enhanced brain targeting. | nih.gov |

Assessment of Cell Proliferation and DNA Synthesis in Experimental Models

This compound serves as a delivery vehicle for BrdU, a well-established marker for identifying proliferating cells. bio-rad-antibodies.com BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle, acting as a permanent label for cells that were dividing during the period of exposure. researchgate.netabcam.comnih.gov

The fundamental technique for assessing cell proliferation with BrdU involves incubating cells with the compound, allowing it to be incorporated into the DNA of dividing cells. creative-diagnostics.com Following this labeling period, cells are fixed, and the DNA is partially denatured, typically using an acid treatment, to expose the incorporated BrdU. bio-rad-antibodies.comabcam.cn The BrdU can then be detected immunochemically using specific monoclonal antibodies. bio-rad-antibodies.com

This method offers a non-isotopic alternative to the traditional [3H]thymidine incorporation assay, avoiding the need for radioactive materials and scintillation counting. nih.gov The detection of BrdU can be quantified using various platforms:

Colorimetric ELISA: An enzyme-linked immunosorbent assay provides a quantitative measure of BrdU incorporation, suitable for high-throughput screening. sigmaaldrich.com

Immunocytochemistry (ICC): Labeled cells can be visualized using fluorescence microscopy, where an anti-BrdU antibody conjugated to a fluorophore reveals the location and morphology of proliferating cells. researchgate.net

Flow Cytometry: This technique allows for the high-resolution quantification of BrdU-positive cells within a population and can be combined with staining for other cellular markers to perform multiparameter analysis of the cell cycle. nationwidechildrens.orgnih.gov

In animal models, BrdU is commonly administered systemically through methods like intraperitoneal injection or oral administration in drinking water to label proliferating cells within tissues. creative-diagnostics.comabcam.cn However, the use of this compound formulated in Lipiodol has been shown to significantly improve the efficiency of in vivo labeling, particularly in tumor models. nih.gov

In a study on rats with AH136B tumors, the intra-arterial infusion of BrdU-C8/Lipiodol resulted in a markedly higher in vivo labeling index (L.I.) of the tumor cells compared to the L.I. observed after either intra-arterial or intravenous infusion of standard BrdU. nih.gov This enhanced labeling efficiency is attributed to the selective retention of the prodrug formulation in the tumor vasculature and the sustained release of BrdU, leading to greater incorporation by the proliferating tumor cell population. nih.gov

| Compound Administered | Administration Route | Outcome | Reference |

|---|---|---|---|

| This compound (BrdU-C8) in Lipiodol | Intra-arterial | Significantly increased labeling index in tumor cells. | nih.gov |

| 5-bromodeoxyuridine (BrdU) | Intra-arterial | Lower labeling index compared to BrdU-C8/Lipiodol. | nih.gov |

| 5-bromodeoxyuridine (BrdU) | Intravenous | Lower labeling index compared to BrdU-C8/Lipiodol. | nih.gov |

Studies on Radiosensitization Mechanisms in Pre-clinical Oncology Research

A key application of this compound in preclinical research is its use as a radiosensitizing agent. Radiosensitizers are compounds that make cancer cells more susceptible to the damaging effects of radiation therapy. The efficacy of BrdU as a radiosensitizer is dependent on its incorporation into the DNA of tumor cells. The enhanced, targeted delivery provided by the BrdU-C8/Lipiodol formulation makes it a potent tool for this purpose. nih.gov

In the AH136B rat tumor model, the combination of X-ray irradiation with the intra-arterial infusion of BrdU-C8/Lipiodol led to a significant inhibition of tumor growth, demonstrating a powerful radiosensitizing effect. nih.gov

The underlying mechanism of BrdU-mediated radiosensitization involves the alteration of the DNA structure. When BrdU replaces thymidine (B127349) in the DNA strand, the presence of the bulky, electronegative bromine atom makes the DNA more vulnerable to radiation-induced damage. nih.gov Specifically, studies have shown that the irradiation of BrdU-substituted DNA results in an increased yield of double-strand breaks (dsbs). nih.gov This increase is thought to be caused by the action of hydrated electrons, which are generated during the radiolysis of water and react preferentially at the site of BrdU incorporation, leading to additional strand breaks. nih.gov This enhanced DNA damage overwhelms the cell's repair mechanisms, ultimately leading to cell death and increased tumor destruction.

| Experimental Group | Key Outcome | Inferred Mechanism | Reference |

|---|---|---|---|

| X-ray Irradiation + Intra-arterial BrdU-C8/Lipiodol | Significant inhibition of AH136B tumor growth. | Enhanced radiosensitizing effect due to targeted delivery and high incorporation of BrdU into tumor DNA. | nih.gov |

| Irradiation of BrdU-substituted cells (General model) | Increased production of DNA double-strand breaks. | BrdU incorporation increases DNA susceptibility to damage from hydrated electrons generated by radiation. | nih.gov |

Evaluation of DNA Damage and Repair Kinetics under Radiation in Experimental Systems

The study of DNA damage and the subsequent cellular repair mechanisms following exposure to ionizing radiation is fundamental to radiobiology and cancer therapy. Methodologies employing thymidine analogs like BrdU are pivotal for quantifying these processes. When cells are exposed to radiation, they activate DNA repair pathways, which often involve the synthesis of new DNA patches to replace damaged segments. This process is known as unscheduled DNA synthesis (UDS).

By incubating irradiated cells with this compound, the released BrdU is incorporated into the DNA at the sites of repair. The amount of incorporated BrdU, detectable via specific monoclonal antibodies, serves as a quantitative measure of DNA repair synthesis. The lipophilic nature of the dioctanoyl derivative facilitates its efficient passage across cell membranes, ensuring its availability for incorporation during the repair window.

The kinetics of DNA repair can be meticulously tracked over time. For instance, quiescent normal human fibroblasts irradiated with ultraviolet (UV) light and then incubated with BrdU show a time-dependent and dose-dependent incorporation of the analog. nih.gov Flow cytometry can then be used to quantify the immunofluorescence-stained BrdU, revealing the rate of UDS. nih.gov Studies have shown that the initial repair rate is often linear with time until the process nears completion. nih.gov Such experimental systems allow researchers to determine how different radiation doses affect the capacity and saturation point of the cellular DNA repair machinery.

Investigation of Synergistic Effects with Ionizing Radiation in Animal Tumor Models

The incorporation of BrdU into the DNA of cancer cells can sensitize them to the cytotoxic effects of ionizing radiation, a phenomenon known as radiosensitization. This compound has been specifically evaluated as a radiosensitizer in animal tumor models due to its favorable pharmacokinetic properties. When formulated with an oily lymphographic agent like Lipiodol, this lipophilic prodrug can be selectively retained in the neovasculature of tumors following intra-arterial administration. nih.gov This targeted delivery system ensures a sustained local release of BrdU, leading to a higher labeling index in tumor cells compared to systemic administration of standard BrdU. nih.gov

In a study utilizing a rat ascites hepatoma cell line (AH136B) implanted in rats, the combination of intra-arterially administered this compound (BrdU-C8) in Lipiodol with X-ray irradiation resulted in a significant synergistic inhibition of tumor growth. nih.gov This enhanced effect is attributed to the increased incorporation of BrdU into the tumor cells' DNA, which makes the DNA more susceptible to radiation-induced damage.

| Treatment Group | Description | Observed Effect | Significance |

|---|---|---|---|

| Control | No treatment | Standard tumor growth | Baseline |

| BrdU-C8/Lipiodol Only | Intra-arterial infusion of the lipophilic prodrug | Minor inhibition of tumor growth | - |

| Radiation Only | External beam X-ray irradiation | Moderate inhibition of tumor growth | - |

| Combination Therapy | Intra-arterial BrdU-C8/Lipiodol followed by X-ray irradiation | Significant inhibition of tumor growth | Synergistic Effect |

Investigations in Developmental Biology and Neurogenesis Research

Cell Lineage Tracing and Fate Mapping in Developing Organisms

Understanding how a single fertilized egg develops into a complex organism requires the ability to trace the lineage of cells and map their ultimate fates. Cell lineage tracing is a fundamental technique in developmental biology that identifies all progeny arising from a single progenitor cell. nih.gov The use of thymidine analogs like BrdU has been a cornerstone of this research. nih.govbiocompare.com

When this compound is introduced into a developing organism, the active BrdU is incorporated into the DNA of proliferating progenitor cells. As these cells divide, the BrdU-labeled DNA is passed down to all daughter cells. nih.gov This inherited molecular tag allows researchers to follow the migration and differentiation of these cells throughout development. The lipophilic characteristic of the dioctanoyl derivative is particularly useful for in vivo studies in complex organisms, as it can more readily cross biological membranes to reach progenitor cell populations in various tissues. By examining tissue sections at different developmental stages and using immunohistochemistry to detect the BrdU label, scientists can construct detailed fate maps that show which embryonic cells give rise to specific adult tissues and structures. researchgate.net

Analysis of Adult Neurogenesis in Mammalian Animal Models

The discovery that new neurons are generated in specific regions of the adult mammalian brain, a process known as adult neurogenesis, has revolutionized neuroscience. bio-rad-antibodies.comresearchgate.net The most widely used method to identify these newborn cells is through the administration of BrdU. bio-rad-antibodies.comnih.govmcgill.ca this compound offers an advantage in these studies due to its enhanced ability to cross the blood-brain barrier, a significant challenge for many compounds. nih.govnih.gov

In mammalian models, the compound is administered, and after a specific period, the animal's brain tissue is analyzed. researchgate.net Proliferating neural stem and progenitor cells in neurogenic niches, such as the subgranular zone of the hippocampus, incorporate the BrdU into their DNA. mcgill.ca To confirm the fate of these newly born cells, tissue sections are co-labeled with antibodies against BrdU and cell-type-specific markers (e.g., NeuN for mature neurons or GFAP for astrocytes). researchgate.netmcgill.ca This dual-labeling technique allows researchers to quantify the rate of cell proliferation, survival, and differentiation into specific neural lineages. This methodology has been critical in understanding how factors like exercise, stress, and disease affect the brain's ability to generate new neurons. mcgill.ca

Applications in Microbial Ecology and Activity Profiling in Environmental Research

Identification of Metabolically Active Microorganisms via DNA Incorporation

In microbial ecology, a key challenge is to distinguish between active, dormant, and dead microorganisms within a complex environmental sample. BrdU incorporation provides a powerful method to identify the metabolically active members of a microbial community that are actively synthesizing DNA.

Environmental samples, such as soil or water, are incubated with this compound. The lipophilic nature of the compound can aid its dispersion and uptake in these complex matrices. Microorganisms that are actively growing and replicating their DNA will incorporate the BrdU. nih.gov Following incubation, total DNA is extracted from the sample. Immunocapture techniques, using antibodies specific to BrdU, are then employed to selectively isolate the BrdU-labeled DNA from the unlabeled DNA of inactive or dormant microbes. nih.gov The isolated DNA can then be analyzed using molecular techniques like sequencing of the 16S rRNA gene to phylogenetically identify the specific taxa that were metabolically active in the sample. This approach has been instrumental in revealing which microbes respond to specific nutrient amendments or environmental changes. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Incubation | Environmental sample (e.g., soil, water) is incubated with this compound. | Allow active, DNA-synthesizing microbes to incorporate BrdU. |

| 2. DNA Extraction | Total community DNA is extracted from the sample. | Obtain genetic material from all microorganisms present. |

| 3. Immunocapture | Anti-BrdU antibodies are used to selectively bind and separate the BrdU-labeled DNA. | Isolate the DNA belonging specifically to the active microbes. |

| 4. Analysis | The captured DNA is sequenced and analyzed (e.g., 16S rRNA gene sequencing). | Identify the phylogenetic identity of the metabolically active taxa. |

Analysis of Community DNA with BrdU Labeling for Environmental Studies

The core principle of BrdU labeling lies in its incorporation into the newly synthesized DNA of actively dividing cells. Once incorporated, the BrdU-labeled DNA can be selectively identified and separated, allowing researchers to focus on the active members of the microbial community. This technique provides a snapshot of the organisms that are growing and responding to specific environmental conditions at the time of the study.

Methodological Workflow for BrdU Labeling in Environmental Samples:

Incubation: Environmental samples, such as soil, water, or sediment, are incubated with BrdU. The lipophilic nature of This compound could theoretically enhance its passage across the cell membranes of certain microorganisms, particularly those with hydrophobic cell walls or in environments with low water activity.

DNA Extraction: Following incubation, total community DNA is extracted from the sample. This extract contains a mixture of DNA from active (BrdU-labeled) and inactive (unlabeled) microorganisms.

Immunocapture: The BrdU-labeled DNA is then selectively captured using monoclonal antibodies that specifically bind to BrdU. This is often achieved by immobilizing the anti-BrdU antibodies on magnetic beads.

Separation and Analysis: The captured DNA is separated from the unlabeled DNA. This enriched sample of DNA from actively growing organisms can then be analyzed using various molecular techniques, such as:

Denaturing Gradient Gel Electrophoresis (DGGE): To visualize the diversity of the active community.

Quantitative PCR (qPCR): To quantify the abundance of specific active microbial groups.

Next-Generation Sequencing (NGS): To obtain a comprehensive taxonomic and functional profile of the active community members.

Hypothetical Research Findings and Data Interpretation:

While no specific studies utilizing This compound for environmental DNA analysis were identified, we can extrapolate the types of data and findings that such a study might generate based on research using BrdU.

For instance, a study investigating the effect of a hydrocarbon contaminant on a soil microbial community could employ this technique. The table below illustrates hypothetical data from such a study.

| Microbial Phylum | Relative Abundance in Total Community (%) | Relative Abundance in Active Community (BrdU-labeled) (%) |

|---|---|---|

| Proteobacteria | 35 | 60 |

| Actinobacteria | 25 | 15 |

| Acidobacteria | 20 | 5 |

| Bacteroidetes | 10 | 15 |

| Firmicutes | 5 | 3 |

| Other | 5 | 2 |

In this hypothetical scenario, the significant enrichment of Proteobacteria in the active fraction would strongly suggest that members of this phylum are the primary degraders of the hydrocarbon contaminant. Conversely, the decrease in the relative abundance of Acidobacteria in the active community might indicate that these organisms are either inhibited by the contaminant or are outcompeted by the hydrocarbon-degrading bacteria.

Another application could be in aquatic environments to identify bacterioplankton that respond to specific dissolved organic carbon (DOC) compounds.

| Bacterioplankton Group | Response to DOC Amendment (Fold Change in BrdU Incorporation) |

|---|---|

| Roseobacter | 8.5 |

| SAR11 | 1.2 |

| Flavobacteria | 6.3 |

| Cyanobacteria | 0.9 |

This data would indicate that Roseobacter and Flavobacteria are key players in the metabolism of the specific DOC compound added, as evidenced by their significantly increased DNA replication upon its availability.

Analytical and Detection Methodologies in Research

Immunohistochemistry and Immunofluorescence for BrdU Detection in Tissues and Cells

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful, widely used techniques to visualize the presence of BrdU incorporated into the DNA of cells within tissue sections or in cell cultures. nih.govnih.gov These methods provide crucial spatial information, allowing researchers to identify the specific location of proliferating cells within the complex architecture of a tissue. nih.gov

The fundamental principle involves using a specific primary antibody that binds to the BrdU molecule. nih.gov A key challenge in BrdU immunostaining is that the epitope (the part of the BrdU molecule the antibody recognizes) is hidden within the double-stranded DNA helix. Therefore, a DNA denaturation step is essential to expose the BrdU for antibody binding. abcam.com Common methods for denaturation include treatment with hydrochloric acid (HCl) or heat-induced antigen retrieval techniques. abcam.com

The choice of tissue fixation and processing can significantly impact the quality of BrdU detection. nih.gov Various fixatives like paraformaldehyde, Bouin's solution, or ethanol (B145695) are used, and the optimal choice may depend on the tissue type. abcam.comnih.gov For hard tissues such as bone or teeth, a demineralization step is also required, with reagents like Morse's solution or EDTA being employed to achieve optimal results. abcam.com

Immunohistochemistry (IHC) Protocol Outline:

Labeling: Cells or tissues are exposed to 3',5'-Dioctanoyl-5-bromodeoxyuridine, which delivers BrdU for incorporation.

Fixation & Embedding: The tissue is fixed (e.g., with 4% paraformaldehyde) and embedded in paraffin (B1166041). abcam.com

Sectioning: The embedded tissue is cut into thin sections and mounted on microscope slides.

Deparaffinization and Rehydration: The paraffin is removed, and the tissue is rehydrated.

DNA Denaturation/Antigen Retrieval: Sections are treated with an agent like HCl to unwind the DNA and expose the incorporated BrdU. abcam.com

Blocking: Non-specific antibody binding sites are blocked to reduce background noise.

Primary Antibody Incubation: The sections are incubated with a monoclonal anti-BrdU antibody. abcam.com

Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is applied, followed by a substrate that produces a colored precipitate at the site of the antigen. ptfarm.pl

Counterstaining & Visualization: The tissue is counterstained to visualize other cellular structures and examined under a microscope.

Immunofluorescence (IF) follows a similar protocol, but the secondary antibody is labeled with a fluorophore. nih.gov This allows for the detection of BrdU-positive cells as brightly glowing areas under a fluorescence microscope. A major advantage of IF is the ability to perform multicolor staining, simultaneously detecting BrdU and other cellular markers (like NeuN for neurons or Ki67 for proliferation) to identify the phenotype of the dividing cells. nih.gov

| Staining Method | Detection Principle | Key Advantage | Common Application |

| Immunohistochemistry (IHC) | Enzymatic color reaction | Provides anatomical context with stable signal | Identifying proliferating cells in fixed tissues |

| Immunofluorescence (IF) | Fluorescent signal | Allows for multicolor co-localization studies | Characterizing the phenotype of dividing cells |

Flow Cytometry-Based Quantification of Incorporated BrdU

Flow cytometry offers a high-throughput method for the quantitative analysis of BrdU incorporation in a cell population. researchgate.netnih.gov This technique is particularly valuable for measuring the percentage of cells in the S-phase of the cell cycle and for analyzing the effects of various treatments on cell proliferation. numberanalytics.com Unlike microscopy-based methods that analyze cells in situ, flow cytometry requires the preparation of a single-cell suspension from the tissue or cell culture. researchgate.net

The procedure involves labeling cells with BrdU (delivered via its prodrug), followed by fixation and permeabilization to allow the anti-BrdU antibody to enter the cell and its nucleus. abap.co.in The DNA is denatured, and the cells are then stained with a fluorescently labeled anti-BrdU antibody. researchgate.net Simultaneously, a fluorescent DNA dye such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) is used to measure the total DNA content of each cell. chromatographyonline.com

When analyzed on a flow cytometer, this dual-labeling strategy allows for the generation of bivariate plots where BrdU fluorescence is plotted against DNA content. This enables the precise discrimination of cells in different phases of the cell cycle:

G0/G1 phase: Cells with a 2n DNA content and no BrdU incorporation.

S phase: Cells with intermediate DNA content (between 2n and 4n) and positive BrdU staining.

G2/M phase: Cells with a 4n DNA content and no BrdU incorporation (if the BrdU pulse was short).

Studies have shown that results from flow cytometry correlate well with those from traditional immunohistochemical methods, but with the advantage of being significantly faster and providing quantitative data on a large number of individual cells. researchgate.netnih.gov

| Parameter | Description | Information Gained |

| BrdU-Positive Cells (%) | The percentage of cells that have incorporated BrdU. | A direct measure of the fraction of cells in S-phase during the labeling period. |

| DNA Content (PI/7-AAD) | The total amount of DNA in each cell. | Allows for the identification of cells in G0/G1, S, and G2/M phases of the cell cycle. |

| Bivariate Analysis | A plot of BrdU fluorescence vs. DNA content. | Provides a detailed profile of cell cycle distribution and proliferative activity. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. In the context of this compound, HPLC is essential for purity analysis of the prodrug itself and for pharmacokinetic studies, which involve measuring the concentration of the prodrug and its primary metabolite, BrdU, in biological samples like plasma or tissue homogenates over time. abap.co.in

Due to the significant difference in polarity between the lipophilic prodrug (this compound) and its hydrophilic metabolite (BrdU), specialized chromatographic methods are required. A single reversed-phase HPLC method might struggle to retain and separate both compounds effectively. Therefore, advanced techniques are often employed.

One such technique is Hydrophilic Interaction Liquid Chromatography (HILIC) , often coupled with tandem mass spectrometry (MS/MS). HILIC is well-suited for separating polar and nonpolar compounds in a single run, making it ideal for the simultaneous quantification of lipophilic prodrugs and their hydrophilic metabolites. chromatographyonline.com

A typical HPLC method development and validation for analyzing this compound and BrdU would involve:

Sample Preparation: Extraction of the compounds from the biological matrix (e.g., plasma) using techniques like protein precipitation or liquid-liquid extraction. chromatographyonline.com

Chromatographic Separation: Utilizing a suitable column (e.g., HILIC or a reversed-phase C8/C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and an aqueous buffer) to achieve optimal separation of the prodrug from the metabolite and other endogenous components. ptfarm.plresearchgate.net

Detection: Using a detector to measure the concentration of the eluted compounds. A Diode-Array Detector (DAD) can be used for UV absorbance detection based on the chromophores in the molecules. nih.gov For higher sensitivity and specificity, a mass spectrometer (MS) is often preferred, allowing for precise mass-to-charge ratio detection. chromatographyonline.comresearchgate.net

Method Validation: The method is rigorously validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification) according to regulatory guidelines. researchgate.netnih.gov

| HPLC Parameter | Description | Typical Choice for Prodrug/Metabolite Analysis |

| Stationary Phase (Column) | The solid support through which the sample passes. | HILIC for simultaneous analysis; Reversed-Phase (C18, C8) for general lipophilicity assessment. chromatographyonline.comchromatographyonline.com |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. ptfarm.pl |

| Elution Mode | The process of changing the mobile phase composition. | Gradient elution is typically required to separate compounds with different polarities. nih.gov |

| Detector | The component that measures the analyte. | Mass Spectrometry (MS/MS) for high sensitivity/specificity; UV/DAD for routine analysis. chromatographyonline.comnih.gov |

Scintillation Counting Techniques for Quantitative Incorporation Studies

Before the widespread adoption of BrdU-based assays, the primary method for quantifying DNA synthesis was the use of radiolabeled thymidine (B127349), most commonly tritiated thymidine ([³H]-TdR). nih.gov The principle of this technique, known as autoradiography when applied to tissues or liquid scintillation counting for bulk analysis, relies on the detection of radioactive decay.

While BrdU assays are now more common due to their non-radioactive nature, scintillation counting remains a valid and highly quantitative technique. abcam.com It could be applied to studies involving this compound if a radiolabeled version of the compound were synthesized (e.g., containing tritium (B154650) ³H or carbon-14 (B1195169) ¹⁴C).

The workflow for a quantitative incorporation study using scintillation counting would be:

Labeling: Cells are incubated with the radiolabeled this compound. The compound enters the cells, releases the radiolabeled BrdU, which is then incorporated into DNA.

DNA Precipitation: The cells are lysed, and the DNA is precipitated using an acid (e.g., trichloroacetic acid, TCA) to separate the large DNA molecules from the pool of unincorporated, small-molecule nucleosides.

Sample Preparation: The precipitated DNA is collected, washed, and placed in a vial containing a "scintillation cocktail." This cocktail is a liquid that emits a flash of light (a scintillation) when it interacts with a particle of radiation.

Counting: The vial is placed in a liquid scintillation counter, a machine that detects and counts the flashes of light. The number of counts per minute (CPM) is directly proportional to the amount of radioactivity in the sample, and thus to the amount of radiolabeled BrdU incorporated into the DNA.

This method provides a highly sensitive and absolute quantification of DNA synthesis across the entire cell population in the sample, though it does not provide the single-cell resolution or spatial information available from flow cytometry or IHC. researchgate.net

Molecular Techniques for DNA Analysis (e.g., Polymerase Chain Reaction, Gel Electrophoresis)

Molecular biology techniques such as Polymerase Chain Reaction (PCR) and gel electrophoresis can be used to analyze DNA that has incorporated BrdU.

Gel Electrophoresis is a standard technique used to separate DNA fragments based on their size. DNA has a net negative charge due to its phosphate (B84403) backbone and will migrate toward a positive electrode when an electric field is applied through a gel matrix (typically agarose). Smaller fragments move more easily through the gel pores and travel farther than larger fragments. While BrdU is heavier than thymidine, the effect of its incorporation on the migration of large DNA fragments in a standard agarose (B213101) gel is generally negligible. However, this technique is crucial for visualizing the products of other molecular analyses, such as PCR. A fluorometric method can be used for the quantitative estimation of DNA directly in the agarose gel.

Polymerase Chain Reaction (PCR) is a method to amplify specific segments of DNA exponentially. In the context of BrdU labeling, PCR can be used to ask specific questions about the replicated DNA. For example, researchers could use PCR to amplify a specific gene from the DNA of BrdU-positive cells (which must first be isolated, e.g., by fluorescence-activated cell sorting). This would allow the study of specific DNA sequences that were replicated during the labeling period. Furthermore, specialized PCR techniques, such as quantitative real-time PCR (qPCR), could potentially be used to quantify the amount of replicated DNA by using fluorescently labeled probes that bind to the target sequence. nih.gov

While not a direct detection method for BrdU itself, the combination of isolating BrdU-labeled cells or DNA followed by PCR and gel electrophoresis provides a powerful toolkit for detailed molecular analysis of newly synthesized DNA.

Future Directions in Academic Research on 3 ,5 Dioctanoyl 5 Bromodeoxyuridine and Its Analogs

Exploration of Novel Lipophilic Modifications for Enhanced Specificity and Research Utility

The transformation of polar nucleoside analogs like BrdU into lipophilic prodrugs is a key strategy for improving their research utility. The addition of two octanoyl (C8) fatty acid chains to the 3' and 5' positions of the deoxyribose sugar in 3',5'-Dioctanoyl-5-bromodeoxyuridine makes the molecule significantly more fat-soluble. This modification is designed to alter its delivery, distribution, and release characteristics within a biological system.

Research on analogous compounds has demonstrated the effectiveness of this approach. For instance, a similar modification was made to 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) to create 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR). nih.gov This lipophilic prodrug, when incorporated into solid lipid nanoparticles (SLN), showed markedly enhanced brain targeting in mice. nih.gov The concentration of the drug in the brain was significantly higher compared to the administration of the parent compound, FUdR. nih.govnih.gov This suggests that lipophilic modifications can facilitate passage across the blood-brain barrier, opening up new avenues for studying neurogenesis and brain tumor cell kinetics. nih.gov

Another study utilized this compound (referred to as BrdU-C8) dissolved in Lipiodol, an oily lymphographic agent, to act as a radiosensitizer for tumors. nih.gov The lipophilic nature of BrdU-C8 allowed it to be selectively retained in the tumor's neovasculature, where it gradually released the active BrdU. nih.gov This led to a significantly higher labeling index in tumor cells compared to the direct administration of BrdU, showcasing how lipophilic prodrugs can serve as a sustained-release system for targeted research applications. nih.gov

Future research will likely focus on:

Varying Chain Lengths: Exploring different lengths and types of fatty acid chains (e.g., oleoyl, stearoyl) to fine-tune the release kinetics and tissue retention of the nucleoside analog.

Targeted Delivery Systems: Combining these lipophilic analogs with advanced delivery vehicles like pharmacosomes or specifically engineered nanoparticles to target particular cell types or microenvironments. nih.gov

Stimuli-Responsive Release: Designing lipophilic masks that are cleaved by specific enzymes or conditions (e.g., hypoxia, pH changes) found in the target research environment, thereby ensuring the release of the BrdU analog with high spatiotemporal precision.

Table 1: Research Findings on Lipophilic Analog DO-FUdR

| Parameter | Formulation | Result | Implication for Research Utility | Reference |

|---|---|---|---|---|

| Particle Size | DO-FUdR Pharmacosomes (DO-FUdR-PS) | 76 nm | Nanosize facilitates transport across biological barriers. | nih.gov |

| Drug Loading | DO-FUdR-PS | 29.02% | High capacity for carrying the active compound. | nih.gov |

| Entrapment Efficiency | DO-FUdR-PS | 96.62% | Efficient incorporation of the prodrug into the delivery vehicle. | nih.gov |

| Brain Targeting | DO-FUdR-PS vs. FUdR (injection) | 10.97-fold higher Area Under the Curve (AUC) in the brain. | Significantly improves ability to study processes within the central nervous system. | nih.gov |

| Brain Targeting | DO-FUdR Solid Lipid Nanoparticles (DO-FUdR-SLN) vs. FUdR | 10.97-fold higher AUC in the brain. | Demonstrates that lipophilic modification combined with a nanoparticle carrier enhances brain penetration. | nih.gov |

Integration with Advanced Imaging and Multi-omics Technologies for Deeper Mechanistic Insights

The detection of BrdU incorporation has traditionally relied on immunohistochemistry or immunofluorescence using specific anti-BrdU antibodies. wikipedia.orgnovusbio.com While powerful, these methods are being integrated with more advanced technologies to provide a more comprehensive understanding of cellular processes.

Future directions in this area involve coupling the administration of lipophilic BrdU analogs with cutting-edge analytical platforms:

High-Resolution Imaging: Using super-resolution microscopy to visualize the precise sub-nuclear location of BrdU incorporation, potentially distinguishing between DNA replication foci and sites of DNA repair.

Flow Cytometry: Advanced multi-color flow cytometry allows for the simultaneous detection of BrdU along with a panel of other cellular markers (e.g., cell surface proteins, cell cycle indicators, apoptosis markers). This enables the characterization of the specific phenotype of proliferating cells within a heterogeneous population. Bivariate BrdU/DNA flow cytometry analysis is a powerful tool for constructing dynamic proliferation profiles. novusbio.com

Multi-omics Integration: The combination of BrdU labeling with genomics, transcriptomics, and proteomics offers a systems-level view of cell proliferation. For example, techniques like BrdU-seq (sequencing of BrdU-labeled DNA) can identify the specific regions of the genome that are replicated during a defined time window. When combined with single-cell RNA sequencing (scRNA-seq), researchers can correlate the proliferative history of a cell with its transcriptional state, providing unprecedented insight into the molecular programs governing cell fate decisions.

Development of New In Vitro and In Vivo Research Models for Studying Specific Biological Phenomena

The application of BrdU and its analogs is expanding to more sophisticated research models that better recapitulate complex biological processes. The development of lipophilic versions like this compound enhances the feasibility of long-term or targeted labeling in these systems.

In Vitro Models: Beyond standard 2D cell cultures, BrdU analogs are being used in 3D organoid and spheroid cultures. These models more accurately mimic the architecture and microenvironment of tissues, allowing for the study of cell proliferation in a more physiologically relevant context. For example, BrdU has been used to study the proliferative capacity of primary tumor-initiating human glioma cells in vitro. nih.gov

In Vivo Models: The use of BrdU to "birth-date" cells is a cornerstone of developmental neurobiology and stem cell research. novusbio.comnih.gov Lipophilic analogs that can be delivered more effectively or provide sustained release are particularly valuable for these long-term studies. Research has utilized BrdU in syngeneic rat glioma models to test its effects on tumor progression in a complex in vivo environment. nih.gov Furthermore, studies in non-traditional animal models, such as canaries and quail, have used BrdU to investigate adult neurogenesis and determine the clearance rate of the analog from the bloodstream. scienceopen.com

Table 2: Examples of Research Models Utilizing BrdU Analogs

| Model Type | Specific Model | Biological Phenomenon Studied | Reference |

|---|---|---|---|

| In Vitro | Cancer Cell Lines | Antiproliferative effects, cell cycle arrest | nih.gov |

| In Vitro | Primary Human Glioma Cells | Proliferative capacity of tumor-initiating cells | nih.gov |

| In Vivo | Syngeneic Rat Glioma Model | In vivo tumor progression and suppression | nih.gov |

| In Vivo | Canaries, Japanese Quail, Mice | Adult neurogenesis, BrdU clearance rates | scienceopen.com |

| In Vivo | Rat Ascites Hepatoma | Radiosensitization effect in tumors | nih.gov |

Elucidating the Full Spectrum of Molecular Interactions Beyond DNA Incorporation in Various Research Contexts

While BrdU is primarily used as a marker for DNA synthesis, research indicates that its effects are not benign and extend beyond simple substitution for thymidine (B127349). nih.govnih.gov Understanding these alternative molecular interactions is a critical future research direction, as they have significant implications for the interpretation of proliferation studies and may open up new research applications for BrdU analogs.

Cell Cycle Regulation: Studies have shown that a single, brief exposure of cancer cells to BrdU can induce a profound and sustained reduction in their proliferation rate. nih.gov This effect is not due to cell death but rather an accumulation of cells in the G1 phase of the cell cycle and the upregulation of some senescence-associated proteins. nih.gov This suggests BrdU can act as a negative regulator of cell cycle progression, an effect independent of its role as a simple label. nih.gov

Enzyme Inhibition: Bromodeoxyuridine triphosphate (BrdUTP), the activated form of BrdU, can act as an inhibitor of ribonucleoside diphosphate (B83284) reductase. nih.gov This enzyme is crucial for the production of deoxycytidine diphosphate (dCDP), a precursor for DNA synthesis. This inhibition can lead to an imbalance in the nucleotide pool, further affecting DNA replication and repair processes. nih.gov

Mutagenesis and Genomic Instability: BrdU is known to mispair with guanine (B1146940) during DNA replication, in contrast to thymidine which pairs with adenine. nih.gov This mispairing can lead to mutations and genomic instability, an effect that was explored in early cancer research but is now a critical consideration in long-term lineage tracing studies. wikipedia.orgnih.gov

DNA Repair and Apoptosis: The detection of BrdU in a cell does not exclusively indicate DNA synthesis related to cell division. nih.gov BrdU can also be incorporated during DNA repair processes or in cells undergoing certain forms of apoptosis. nih.gov Future research must focus on developing methods to distinguish between these different reasons for BrdU incorporation to avoid misinterpretation of cell proliferation data.

By exploring these non-canonical effects, researchers can gain a more nuanced understanding of how this compound and other analogs perturb cellular systems, refining their use as research tools and potentially uncovering new biological functions.

常见问题

Basic Research Questions

Q. What is the structural basis for the enhanced cellular uptake of 3',5'-Dioctanoyl-5-bromodeoxyuridine compared to 5-bromo-2'-deoxyuridine (BrdU)?

- Methodological Answer : The dioctanoyl groups at the 3' and 5' positions increase lipophilicity, improving membrane permeability. This modification acts as a prodrug strategy, where intracellular esterases cleave the octanoyl moieties to release active BrdU. To validate this, researchers can compare cellular uptake kinetics using fluorescently labeled analogs or quantify intracellular BrdU via LC-MS after esterase inhibition assays .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Stability studies should use mass spectrometry (LC-MS) to detect hydrolysis products (e.g., BrdU or mono-octanoyl intermediates). Nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the ester linkages (C=O peaks at ~170 ppm in NMR) .

Q. How does this compound incorporate into DNA, and what experimental controls are necessary?

- Methodological Answer : Like BrdU, the compound replaces thymidine during DNA replication. To confirm incorporation, use anti-BrdU antibodies in immunostaining or flow cytometry after fixation and DNA denaturation. Controls must include untreated cells (background signal) and BrdU-treated cells (positive control) to validate antibody specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the cytotoxicity of this compound across different cell models?

- Methodological Answer : Discrepancies may arise from variations in esterase activity or efflux pumps (e.g., P-glycoprotein). Perform the following:

- Quantify esterase expression (Western blot or qPCR) in cell lines.

- Use esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to assess prodrug activation.

- Compare cytotoxicity in presence/absence of efflux inhibitors (e.g., verapamil).

Statistical modeling (ANOVA with post-hoc tests) can identify confounding variables .

Q. What strategies are effective for tracking the metabolic fate of this compound in vivo?

- Methodological Answer : Radiolabel the octanoyl groups () or bromine atom () to distinguish intact prodrug from metabolites. Use tandem mass spectrometry (LC-MS/MS) for quantitative tissue distribution analysis. Microautoradiography or PET imaging (for ) can localize the compound in organs .

Q. How can researchers optimize experimental designs to study the compound’s role in DNA repair mechanisms?

- Methodological Answer : Combine this compound with DNA damage inducers (e.g., UV or cisplatin). Use comet assays to measure single-strand breaks or γ-H2AX foci staining for double-strand breaks. Differentiate repair pathways (e.g., base excision vs. homologous recombination) using knockout cell lines or inhibitors (e.g., PARP inhibitors for BER). Data normalization to BrdU incorporation rates is critical .

Q. What advanced synthetic routes are available for modifying the octanoyl groups to tune pharmacokinetics?

- Methodological Answer : Replace octanoyl with shorter-chain (butyryl) or branched (neopentanoyl) esters via acyl chloride reactions. Monitor lipophilicity changes using logP calculations (e.g., XLogP3 software) and validate via Franz cell assays for transdermal permeability. Pharmacokinetic parameters (e.g., , ) should be compared in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。